![molecular formula C19H24N4O2S B5641531 (4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide](/img/structure/B5641531.png)
(4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, utilization of Density Functional Theory (DFT) for computational studies, and various methodologies for introducing specific functional groups or structural motifs. For instance, the synthesis and structural investigation of similar compounds have been achieved through methods like condensation of pyridine carboxaldehyde and sulfadiazine, characterized by FTIR, 1HNMR, and UV-Visible spectroscopy, alongside DFT computational methods (Elangovan et al., 2021).
Molecular Structure Analysis
X-ray diffraction data often play a crucial role in determining the crystal and molecular structure of such compounds. For example, a study on L-pyroglutamyl-β-(2-thienyl)-L-alanyl-L-prolinamide, a compound with similarities in its structure, revealed its molecular conformation and potential relevance in hormone-receptor interaction processes using X-ray diffraction (Stensland & Castensson, 1982).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include acylation, deprotection, and cyclization steps to achieve desired structural features. The synthesis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides from substituted 2-aminopropanamides illustrates the complexity and specificity of reactions used to obtain compounds with precise chemical properties (Panov et al., 2011).
Physical Properties Analysis
Physical properties such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are crucial for understanding the potential applications of a compound. Computational tools like Swiss ADME provide insights into these properties, helping predict the behavior of compounds in biological systems (Elangovan et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming new bonds or structures, are key areas of study. Investigations into the reactivity of thieno[2,3-b]pyridine-2,3-diamines, for example, reveal the potential for regioselective reactions and the synthesis of novel heterocyclic compounds (Lipunov et al., 2007).
properties
IUPAC Name |
(2S,4R)-N-ethyl-4-[(2-pyridin-3-ylacetyl)amino]-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-21-19(25)17-10-15(12-23(17)13-16-6-4-8-26-16)22-18(24)9-14-5-3-7-20-11-14/h3-8,11,15,17H,2,9-10,12-13H2,1H3,(H,21,25)(H,22,24)/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVZFWYVHWHTOD-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=CC=CS2)NC(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@H](CN1CC2=CC=CS2)NC(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide |
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